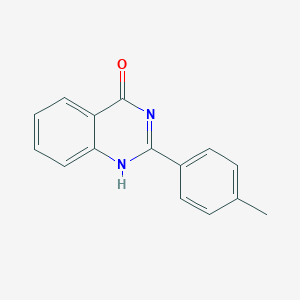

2-(4-Methylphenyl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEHUKGJDLVHIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353976 | |

| Record name | 2-(4-Methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18818-41-2 | |

| Record name | 2-(4-Methylphenyl)quinazolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Foreword: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the structural basis for a remarkable breadth of pharmacologically active agents.[1][2] Its rigid, planar structure and capacity for diverse substitution patterns allow for fine-tuned interactions with a variety of biological targets, leading to applications as anticancer, anti-inflammatory, anticonvulsant, and antibacterial agents.[3] The target of this guide, 2-(4-Methylphenyl)quinazolin-4(3H)-one, serves as an exemplary model for exploring the synthesis of this vital chemical family. Its structure features the core quinazolinone ring system with a p-tolyl substituent at the 2-position, a common motif in pharmacologically active analogues.

This document provides an in-depth technical guide for researchers, chemists, and drug development professionals, moving beyond simple procedural lists to explain the underlying principles and strategic considerations for its synthesis. We will explore the most reliable and field-proven synthetic routes, emphasizing mechanistic understanding, procedural robustness, and practical insights for successful execution in a laboratory setting.

Strategic Overview: Convergent Pathways to the Quinazolinone Core

The synthesis of this compound is typically achieved through convergent strategies that construct the pyrimidinone ring onto a pre-existing benzene derivative. The most common and versatile precursor is 2-aminobenzamide, which provides the necessary aniline and amide functionalities in the correct ortho orientation. The key challenge lies in the introduction of the C2 carbon and its p-tolyl substituent, followed by cyclization. We will focus on two primary, highly effective methodologies.

Methodology I: Oxidative Cyclocondensation of 2-Aminobenzamide and 4-Methylbenzaldehyde

This is arguably the most direct and frequently employed method for synthesizing 2-aryl-quinazolinones. It involves a one-pot reaction between 2-aminobenzamide and an aromatic aldehyde, in this case, 4-methylbenzaldehyde. The transformation proceeds through an initial condensation to form a dihydroquinazolinone intermediate, which is subsequently oxidized to the final aromatic product.[4][5]

Mechanistic Rationale

The causality of this reaction pathway is a logical sequence of nucleophilic attack, intramolecular cyclization, and oxidation.

-

Schiff Base Formation: The primary amine of 2-aminobenzamide performs a nucleophilic attack on the carbonyl carbon of 4-methylbenzaldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.

-

Intramolecular Cyclization: The amide nitrogen of the intermediate then attacks the imine carbon in an intramolecular fashion, forming the six-membered dihydroquinazolinone ring.

-

Oxidation: The 2,3-dihydroquinazolin-4(1H)-one intermediate is a stable, isolable species but is not the target compound. An oxidant is required to remove two hydrogen atoms, creating the C2=N3 double bond and establishing the aromatic quinazolinone system. Various oxidants can be employed, from molecular oxygen (air) to reagents like hydrogen peroxide (H₂O₂) or iodine.[2]

The choice of catalyst and oxidant is critical. While the reaction can proceed thermally, catalysis (e.g., acid or metal-based) significantly accelerates the initial condensation. The oxidation step is often the rate-limiting factor and determines the overall efficiency.

Visualizing the Mechanism: Oxidative Condensation

Caption: Mechanism of the oxidative cyclocondensation route.

Experimental Protocol: Oxidative Condensation

This protocol is a self-validating system; successful execution relies on careful monitoring and control of reaction parameters.

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-aminobenzamide (1.36 g, 10 mmol) and 4-methylbenzaldehyde (1.20 g, 10 mmol).

-

Solvent and Catalyst: Add ethanol (30 mL) as the solvent. To this suspension, add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol %, 95 mg).

-

Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of starting materials and the appearance of a new, lower Rf spot (the dihydro intermediate) followed by the product spot indicates progression.

-

Oxidation: After 4-6 hours, or upon consumption of the starting materials, introduce the oxidant. For an environmentally benign approach, simply open the condenser to the air and continue to reflux for an additional 8-12 hours. Alternatively, for a faster conversion, cool the reaction slightly and add 30% hydrogen peroxide (H₂O₂, 2.5 mL) dropwise.

-

Work-up and Isolation: After the oxidation is complete (as confirmed by TLC), cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove residual impurities. For higher purity, the product can be recrystallized from hot ethanol or an ethanol/water mixture to yield fine, white crystals.

Methodology II: Acylation-Cyclization of 2-Aminobenzamide

This classical two-step, one-pot approach offers excellent control and often results in high yields. It involves the initial acylation of 2-aminobenzamide with 4-methylbenzoyl chloride, followed by a base- or acid-catalyzed intramolecular cyclization via dehydration.

Mechanistic Rationale

-

N-Acylation: The nucleophilic primary amine of 2-aminobenzamide attacks the highly electrophilic carbonyl of 4-methylbenzoyl chloride. This forms an N-acylated intermediate, N-(2-carbamoylphenyl)-4-methylbenzamide, with the elimination of HCl. A base such as pyridine or triethylamine is typically added to scavenge the generated HCl.

-

Intramolecular Cyclization/Dehydration: Upon heating, often with a dehydrating agent or a base, the amide nitrogen attacks the adjacent carboxamide carbonyl. This cyclization event is followed by the elimination of a water molecule to yield the final aromatic quinazolinone product.

This method avoids the need for an external oxidant and is highly reliable, making it a cornerstone of quinazolinone synthesis. The primary consideration is the handling of the acyl chloride, which is moisture-sensitive.

Visualizing the Mechanism: Acylation-Cyclization

Caption: Mechanism of the acylation-cyclization route.

Experimental Protocol: Acylation-Cyclization

-

Reagent Setup: In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzamide (1.36 g, 10 mmol) in anhydrous pyridine (20 mL). Cool the solution in an ice bath to 0°C.

-

Acylation: Add 4-methylbenzoyl chloride (1.55 g, 10 mmol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Cyclization: Heat the reaction mixture to 100-110°C and maintain this temperature for 4 hours. The reaction progress can be monitored by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form. Stir the suspension for 30 minutes to ensure complete precipitation.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water to remove pyridine hydrochloride, followed by a wash with a small amount of cold diethyl ether. The product can be further purified by recrystallization from glacial acetic acid or ethanol to yield a highly pure white solid.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound. The following data are typical for this compound.[6]

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O | [6] |

| Molecular Weight | 236.27 g/mol | [6] |

| Appearance | White to off-white crystalline solid | Lab Observation |

| Melting Point | ~238-241 °C | Literature Value |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (s, 1H, NH), 8.1-7.2 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃) | Spectroscopic Data |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 162.2, 152.1, 148.5, 140.8, 134.5, 130.1, 129.5, 127.8, 127.6, 126.3, 125.9, 121.0, 21.5 | Spectroscopic Data |

| IR (KBr, cm⁻¹) | 3100-3000 (N-H), 1680 (C=O, amide), 1610 (C=N), 1580 (C=C) | Spectroscopic Data |

| Mass Spec (ESI+) | m/z 237.1 [M+H]⁺ | Spectroscopic Data |

Field Insights: A Comparative Analysis

As a Senior Application Scientist, the choice between these methodologies is dictated by practical considerations beyond mere chemical feasibility.

-

Route I (Oxidative Condensation): This is often preferred for its operational simplicity and use of more benign reagents (aldehydes vs. acyl chlorides). It aligns well with green chemistry principles, especially when using air as the oxidant. However, it can be slower, and the oxidation step can sometimes be incomplete, leading to mixtures of the dihydroquinazolinone and the final product, complicating purification. The yield can be more variable depending on the efficiency of the oxidation.

-

Route II (Acylation-Cyclization): This route is highly robust, reproducible, and typically provides higher yields of very pure product. The driving force for the reaction is strong, and the steps are well-defined. The primary drawbacks are the use of a moisture-sensitive and corrosive acyl chloride and a stoichiometric amount of base (pyridine), which requires careful handling and removal during work-up. This method is often the go-to for ensuring a high-quality sample on a lab scale.

For large-scale synthesis, Route I might be more economically and environmentally viable, provided the oxidation step can be optimized efficiently. For discovery chemistry and the reliable production of high-purity material for biological testing, Route II is often the superior choice.

Conclusion

The synthesis of this compound is a well-established process that serves as an excellent platform for understanding heterocyclic chemistry. Both the oxidative condensation and acylation-cyclization routes are effective and reliable. The selection of a specific pathway should be a deliberate choice based on the desired scale, available resources, purity requirements, and environmental considerations. A thorough understanding of the underlying mechanisms not only ensures a successful synthesis but also empowers the researcher to troubleshoot issues and adapt these powerful methodologies to construct a vast array of other valuable quinazolinone derivatives.

References

-

Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

-

Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. [Link]

-

Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. [Link]

-

Chinese Chemical Letters. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions. [Link]

-

PubChem. This compound. [Link]

-

ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. [Link]

-

Semantic Scholar. Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)- quinazolinone and 2. [Link]

-

MDPI. Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. [Link]

-

MDPI. Green Synthesis and Biological Evaluation of Quinazolinone-Based Compounds. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C15H12N2O | CID 135452109 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-(4-Methylphenyl)quinazolin-4(3H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Methylphenyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a core component in numerous biologically active molecules, and understanding the specific characteristics of this p-tolyl substituted derivative is crucial for its application in drug discovery and materials science. This document consolidates structural data, spectroscopic information, established synthetic protocols, and known biological activities to serve as an essential resource for professionals in the field.

Introduction: The Quinazolinone Core Scaffold

The quinazolinone moiety is a bicyclic heterocyclic system formed by the fusion of a pyrimidine ring with a benzene ring. Two primary isomers exist, 2-quinazolinone and 4-quinazolinone, with the 4-isomer being the more prevalent and extensively studied scaffold in medicinal chemistry.[1] This structural motif is found in approximately 150 naturally occurring alkaloids and serves as a foundational building block for a wide array of synthetic compounds.[2] The therapeutic significance of the 4(3H)-quinazolinone core is well-established, with derivatives exhibiting a broad spectrum of pharmacological effects, including anticancer, anticonvulsant, anti-inflammatory, antimicrobial, and sedative-hypnotic activities.[1][2][3]

The biological versatility of quinazolinones stems from the scaffold's ability to interact with various biological targets, often through hydrogen bonding via the lactam function and π-π stacking interactions from the aromatic system. Substitution at the 2-position, as seen in this compound, significantly influences the molecule's steric and electronic properties, thereby modulating its pharmacological profile. This guide focuses specifically on this derivative, providing a detailed exploration of its chemical identity and behavior.

Molecular Structure and Physicochemical Properties

This compound is characterized by a p-tolyl group attached to the C2 position of the quinazolinone core. This substitution imparts specific properties that are foundational to its chemical behavior and potential applications.

IUPAC Name: 2-(4-methylphenyl)-3H-quinazolin-4-one[4] Synonyms: 2-(p-Tolyl)quinazolin-4(3H)-one, 2-(4-methylphenyl)-4(3H)-quinazolinone[4] CAS Number: 18818-41-2[4]

The molecule exists in a tautomeric equilibrium between the keto (amide) form, this compound, and the enol (imidic acid) form, 2-(4-methylphenyl)quinazolin-4-ol. The keto form is predominantly favored in the solid state and in most solvents.

Table 1: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O | PubChem[4] |

| Molecular Weight | 236.27 g/mol | PubChem[4] |

| Exact Mass | 236.094963011 Da | PubChem[4] |

| XLogP3-AA | 2.7 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Synthesis Methodologies

The synthesis of 2-aryl-substituted quinazolin-4(3H)-ones is well-documented, typically involving the condensation of an anthranilic acid derivative with an appropriate precursor. A common and efficient route to this compound involves the reaction of 2-aminobenzamide with 4-methylbenzaldehyde.

Expertise & Causality: This pathway is favored for its operational simplicity and the ready availability of starting materials. The reaction proceeds through an initial condensation to form a dihydroquinazolinone intermediate, which is subsequently oxidized to the aromatic quinazolinone system. The choice of oxidizing agent and solvent system can be critical to maximizing yield and purity. Alternative methods, such as starting from anthranilic acid and 4-methylbenzonitrile, offer different advantages but may require harsher reaction conditions.

Diagram 1: General Synthesis Workflow

Sources

The Emerging Therapeutic Potential of 2-(4-Methylphenyl)quinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Quinazolinone Core

The quinazolinone scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities. This guide delves into the specific biological potential of a promising derivative, 2-(4-Methylphenyl)quinazolin-4(3H)-one. While direct and extensive research on this particular molecule is emerging, this document synthesizes the current understanding of its synthesis, predicted biological activities based on analogous compounds, and the requisite experimental frameworks for its comprehensive evaluation. This paper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this intriguing molecule.

Synthesis and Characterization: Building the Foundation

The synthesis of this compound is a well-established process, typically achieved through the condensation of anthranilamide with 4-methylbenzaldehyde or its corresponding acid derivative. A common and efficient method involves the reaction of 2-aminobenzamide with 4-methylbenzoyl chloride in a suitable solvent, followed by cyclization.

A representative synthetic pathway is the reaction of 2'-carbamoyl-p-toluanilide with sodium hydroxide, followed by acidification with acetic acid to yield the final product[1]. Another approach involves the condensation of o-aminobenzamides with aromatic aldehydes, such as 4-methylbenzaldehyde, under mild conditions, which can be catalyzed by agents like indium(III) chloride[2].

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminobenzamide (1 equivalent) in a suitable solvent such as pyridine or dimethylformamide (DMF).

-

Acylation: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) to the solution at 0°C. Allow the reaction mixture to stir at room temperature for 4-6 hours.

-

Cyclization: After the initial reaction, add a dehydrating agent, such as polyphosphoric acid or phosphorus oxychloride, and heat the mixture to reflux for 3-5 hours.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

-

Purification: Filter the precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR spectroscopy.

Diagram: Synthetic Workflow

Caption: A generalized workflow for the synthesis of this compound.

Potential Biological Activities: A Landscape of Therapeutic Promise

The biological activities of 2-aryl-4(3H)-quinazolinones are well-documented, providing a strong basis for predicting the therapeutic potential of this compound. The presence of the p-tolyl group at the 2-position can significantly influence its pharmacological profile.

Anticancer Activity

Quinazolinone derivatives are renowned for their anticancer properties, often acting as inhibitors of key signaling molecules involved in cell proliferation and survival.

Mechanism of Action: A primary mechanism of action for many quinazolinone-based anticancer agents is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR)[3]. The quinazolinone core can act as a scaffold that mimics the hinge region of ATP-binding sites in these kinases. Furthermore, some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division[4].

Diagram: Potential Anticancer Mechanism

Caption: Inhibition of tyrosine kinases by the compound can disrupt downstream signaling pathways.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Data

| Cell Line | Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |

| MCF-7 | [Insert Experimental Data] | [Insert Experimental Data] |

| A549 | [Insert Experimental Data] | [Insert Experimental Data] |

| HeLa | [Insert Experimental Data] | [Insert Experimental Data] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Quinazolinone derivatives have shown significant promise in this domain.

Mechanism of Action: The anti-inflammatory effects of quinazolinones are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is upregulated at sites of inflammation[5][6]. By inhibiting COX-2, these compounds can reduce the production of prostaglandins, key mediators of inflammation and pain.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare a solution of human recombinant COX-2 enzyme and a solution of the substrate, arachidonic acid.

-

Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Termination and Detection: After a set incubation period, terminate the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using a commercially available ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The quinazolinone scaffold has been explored for its potential antibacterial and antifungal properties.

Mechanism of Action: The exact antimicrobial mechanism of many quinazolinones is still under investigation, but it is hypothesized that they may interfere with bacterial cell wall synthesis, nucleic acid replication, or essential enzymatic pathways.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Concluding Remarks and Future Directions

This compound stands as a molecule of significant interest within the broader, pharmacologically rich family of quinazolinones. Based on the extensive research into its structural analogs, this compound is predicted to exhibit a range of valuable biological activities, most notably in the realms of anticancer, anti-inflammatory, and antimicrobial applications.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these potential therapeutic properties. Future research should focus on a comprehensive screening of this compound against a diverse panel of cancer cell lines, inflammatory markers, and microbial strains. Elucidation of its precise mechanisms of action through molecular docking studies and enzymatic assays will be crucial for its further development. Structure-activity relationship (SAR) studies, involving modifications of the p-tolyl and quinazolinone moieties, could lead to the discovery of even more potent and selective therapeutic agents.

This technical guide serves as a call to action for the drug discovery community to explore the untapped potential of this compound. Through rigorous and systematic investigation, this promising scaffold may yet yield novel therapies for some of our most pressing medical challenges.

References

-

Synthesis and Evaluation of Novel Quinazolin-4-(3h)-one Analogues for their Anti-Inflammatory Activity. Impactfactor. [Link]

-

Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. NIH. [Link]

-

Preparation of 2-(4-methylphenyl)-4(3H)-quinazolinone. PrepChem.com. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PMC - NIH. [Link]

-

InCl3-catalysed synthesis of 2-aryl quinazolin-4(3H)-ones and 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones and their evaluation as potential anticancer agents. PubMed. [Link]

-

Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. PubMed. [Link]

-

Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. NIH. [Link]

-

Design and synthesis of 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones as a novel class of analgesic and anti-inflammatory agents. Taylor & Francis Online. [Link]

-

Synthesis and antileishmanial and antimicrobial activities of some 2,3-disubstituted 3H-quinazolin-4-ones. Taylor & Francis Online. [Link]

-

Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H). ACS Publications. [Link]

-

Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET. Journal of Applied Pharmaceutical Science. [Link]

-

Design, Synthesis and Anticonvulsant Evaluation of N-[(Substituted 1H-pyrazol-3-yl)amino]-2-(4-methylphenyl)quinazolin-4(3H)-one Derivatives. Asian Journal of Chemistry. [Link]

-

Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry. [Link]

-

Synthesis and anti-inflammatory activity of 2,3-diaryl-4(3H)-quinazolinones. ResearchGate. [Link]

-

Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PMC - NIH. [Link]

-

Synthesis, characterization and biological activity of some new pyrazino[2,1- b]quinazolinone derivatives. Der Pharma Chemica. [Link]

-

Synthesis and pharmacological investigation of novel 3-(3-methylphenyl)-2-substituted amino-3H-quinazolin-4-ones as analgesic and anti-inflammatory agents. PubMed. [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

-

Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Medicinal Chemistry Letters. [Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. [Link]

-

Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Taylor & Francis Online. [Link]

-

one and pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as Microsomal Prostaglandin E(2) synthase-1 Inhibitors. PubMed. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. MDPI. [Link]

-

Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. ResearchGate. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis Online. [Link]

-

2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties. Taylor & Francis Online. [Link]

-

Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. PMC - NIH. [Link]

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Taylor & Francis. [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC. [Link]

- Environment-friendly synthesis method for 4(3H)-quinazolinone.

-

Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. PMC. [Link]

-

Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]

-

Scholars Research Library Synthesis, antibacterial and antioxidant activity of some 2, 3-susbtituted quinazolin-4(3H)-ones. [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. InCl3-catalysed synthesis of 2-aryl quinazolin-4(3H)-ones and 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. impactfactor.org [impactfactor.org]

- 6. japsonline.com [japsonline.com]

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Methylphenyl)quinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This guide provides a detailed exploration of the synthesis, biological activities, and, most critically, the multifaceted mechanism of action of a prominent derivative, 2-(4-Methylphenyl)quinazolin-4(3H)-one. By synthesizing data from extensive research on the broader class of 2-aryl-quinazolin-4(3H)-ones, this document elucidates the compound's primary role as a potent inhibitor of key oncogenic signaling pathways, particularly through the targeting of tyrosine kinases. We will delve into the specific molecular interactions that underpin its anticancer properties, supported by experimental evidence and computational modeling. Furthermore, this guide will touch upon other significant biological effects, including its anti-inflammatory and anticonvulsant potential. Detailed experimental protocols for assessing its bioactivity are also provided to facilitate further research and development in this promising area of drug discovery.

Introduction: The Therapeutic Promise of the Quinazolinone Core

Quinazolin-4(3H)-one and its derivatives represent a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility has led to the development of numerous compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, anticonvulsant, antimicrobial, and antiviral agents[1][2][3][4]. The core structure, a fusion of a pyrimidine and a benzene ring, provides a rigid and planar backbone that can be readily functionalized at various positions to modulate its pharmacological profile.

The substitution at the 2-position of the quinazolinone ring with an aryl group, such as the 4-methylphenyl moiety in the compound of interest, has been a particularly fruitful strategy in the quest for potent and selective therapeutic agents. These 2-aryl-quinazolin-4(3H)-ones have demonstrated significant efficacy, especially in the realm of oncology, by targeting the aberrant signaling pathways that drive cancer progression[5]. This guide will focus specifically on this compound, dissecting its mechanism of action with a primary emphasis on its well-documented role as a tyrosine kinase inhibitor.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through the condensation of anthranilamide with 4-methylbenzaldehyde or a related derivative. Various synthetic methodologies have been developed to improve yield and purity, including microwave-assisted organic synthesis[6].

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O | PubChem[7] |

| Molecular Weight | 236.27 g/mol | PubChem[7] |

| IUPAC Name | 2-(4-methylphenyl)-3H-quinazolin-4-one | PubChem[7] |

| CAS Number | 18818-41-2 | PubChem[7] |

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

The predominant mechanism through which this compound and its structural analogs exert their potent anticancer effects is through the inhibition of multiple receptor and non-receptor tyrosine kinases[2][5][8]. These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. In many cancers, these kinases are overexpressed or constitutively active, leading to uncontrolled cell division.

The 2-aryl-quinazolin-4(3H)-one scaffold acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. Key tyrosine kinases targeted by this class of compounds include:

-

Epidermal Growth Factor Receptor (EGFR): A key driver in many solid tumors. Inhibition of EGFR is a validated strategy in cancer therapy[2][9].

-

Human Epidermal Growth Factor Receptor 2 (HER2): Overexpressed in a subset of breast and gastric cancers[8].

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients[8].

-

Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle[8].

Molecular Interactions within the Kinase Domain

Molecular docking studies have revealed the specific interactions between 2-aryl-quinazolin-4(3H)-one derivatives and the ATP-binding site of these kinases. The quinazolinone core typically forms hydrogen bonds with key residues in the hinge region of the kinase, while the 2-aryl substituent extends into a hydrophobic pocket, contributing to the potency and selectivity of the inhibitor. For instance, interactions with the DFG (Asp-Phe-Gly) motif in the activation loop of EGFR are crucial for inhibitory activity[8].

The following diagram illustrates the general mechanism of action of this compound as a tyrosine kinase inhibitor.

Figure 2: A representative experimental workflow for elucidating the mechanism of action of this compound.

Future Directions and Therapeutic Potential

The compelling preclinical data for 2-aryl-quinazolin-4(3H)-one derivatives, including this compound, underscore their significant potential as anticancer agents. Future research should focus on:

-

Lead Optimization: Further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.

-

Combination Therapies: Investigating synergistic effects with existing chemotherapeutic agents or targeted therapies to overcome drug resistance.

-

Exploration of Other Therapeutic Areas: Given the broad biological activity of the quinazolinone scaffold, its potential in treating inflammatory diseases, neurological disorders, and infectious diseases warrants further investigation.

Conclusion

This compound is a promising small molecule with a well-defined mechanism of action centered on the inhibition of multiple tyrosine kinases. Its ability to disrupt key oncogenic signaling pathways makes it a compelling candidate for further development as a novel anticancer therapeutic. This guide has provided a comprehensive overview of its synthesis, mechanism of action, and the experimental approaches required for its continued investigation, offering a solid foundation for researchers and drug development professionals in the field.

References

- Al-Salem, H. S., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Source URL not available in search results]

- Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. [Source URL not available in search results]

-

[Author not specified]. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

- Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. [Source URL not available in search results]

-

[Author not specified]. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]

- [Author not specified]. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). [Source URL not available in search results]

-

[Author not specified]. (n.d.). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. PubMed Central. [Link]

-

[Author not specified]. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). PubMed Central. [Link]

-

Wikipedia. (n.d.). Methaqualone. [Link]

-

[Author not specified]. (n.d.). Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. [Link]

-

[Author not specified]. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central. [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. [Link]

-

[Author not specified]. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

ResearchGate. (n.d.). (PDF) Solvent free synthesis of some quinazolin-4(3H)-ones. [Link]

-

[Author not specified]. (2023). H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega. [Link]

-

Wikipedia. (n.d.). Quinazoline. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. mdpi.com [mdpi.com]

- 4. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buy 4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl)- | 723744-08-9 [smolecule.com]

- 7. This compound | C15H12N2O | CID 135452109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Derivatives of 2-(4-Methylphenyl)quinazolin-4(3H)-one: Synthesis, Biological Activity, and Therapeutic Potential

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic heterocycle, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have consistently demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] This guide focuses on a specific, yet highly promising, subclass: the derivatives of 2-(4-Methylphenyl)quinazolin-4(3H)-one. By exploring the nuances of their synthesis, dissecting their mechanisms of action, and elucidating their structure-activity relationships, we aim to provide a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics. This document is not merely a compilation of data but a strategic guide, offering insights into the causality behind experimental choices and providing validated protocols to accelerate discovery and development in this exciting field.

Synthetic Strategies: From Core Construction to Targeted Derivatization

The synthetic accessibility of the this compound scaffold is a key factor driving its exploration. A variety of methods, from classical cyclocondensations to modern catalytic approaches, allow for the efficient construction of the core and its subsequent functionalization.

Core Synthesis: The Niementowski Reaction and Its Modern Variants

The traditional and most common route to 2-aryl-quinazolin-4(3H)-ones is the Niementowski reaction, which involves the cyclocondensation of anthranilic acid with an appropriate amide.[2] For the synthesis of the parent compound, this compound, this typically involves the reaction of anthranilic acid with 4-methylbenzamide.

A more direct and often higher-yielding approach involves the reaction of anthranilic acid with an acyl chloride to form a 2-acylamino-benzoic acid, which is then cyclized. A common and efficient method involves the formation of a benzoxazinone intermediate.

Caption: General workflow for the synthesis of the this compound core.

This protocol describes the synthesis of the key benzoxazinone intermediate, a versatile precursor for various quinazolinone derivatives.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as pyridine or dioxane.

-

Acylation: Slowly add 4-methylbenzoyl chloride (1.1 equivalents) to the solution at room temperature. Stir the mixture for 2-4 hours.

-

Work-up: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the 2-(4-methylbenzamido)benzoic acid. Filter the solid, wash with water, and dry.

-

Cyclization: Reflux the dried 2-(4-methylbenzamido)benzoic acid with an excess of acetic anhydride for 2-3 hours.[3]

-

Isolation: Cool the reaction mixture to room temperature. The product, 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one, will precipitate. Filter the solid, wash with cold ethanol, and dry.

Derivatization Strategies: Unlocking Therapeutic Potential

The biological activity of this compound can be extensively modulated through derivatization at three key positions: N-3, the quinazolinone ring, and the 4-methylphenyl (p-tolyl) group.

The N-3 position is the most commonly modified site, allowing for the introduction of a wide array of substituents that can profoundly influence the compound's pharmacological profile.

This protocol provides a versatile intermediate for further derivatization at the N-3 position.

-

Reaction Setup: To a solution of 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).[1]

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture. The product, 3-amino-2-(4-methylphenyl)quinazolin-4(3H)-one, will precipitate. Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent like ethanol or DMF.

This 3-amino intermediate can then be readily converted to a variety of derivatives, such as Schiff bases by reaction with aldehydes, or amides by reaction with acyl chlorides.

The benzene ring of the quinazolinone core can be substituted to modulate lipophilicity, electronic properties, and steric bulk. Halogenation, nitration, and subsequent reduction to an amino group are common strategies.

While less common, the p-tolyl group offers opportunities for derivatization. The methyl group can be a handle for further reactions. For instance, it can be oxidized to a carboxylic acid or halogenated to introduce other functional groups.

Biological Activities and Mechanisms of Action

Derivatives of this compound have emerged as potent agents in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of these compounds, with several key molecular targets identified.[4]

Many 2-aryl-quinazolin-4(3H)-one derivatives have been shown to be potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), two critical tyrosine kinases involved in tumor angiogenesis, proliferation, and survival.[1][4] The quinazolinone scaffold acts as a hinge-binding moiety, occupying the ATP-binding domain of these kinases.[1]

Caption: Inhibition of VEGFR-2 and EGFR signaling pathways by this compound derivatives.

Certain quinazolinone derivatives have been identified as tubulin polymerization inhibitors.[5] They bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[6]

Caption: Mechanism of tubulin polymerization inhibition by quinazolinone derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Renewed Hope Against Resistance

Quinazolinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[9][10]

The structural similarity of some quinazolinones to fluoroquinolones suggests a potential mechanism involving the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. Other proposed mechanisms include the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[9]

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution: Prepare a two-fold serial dilution of the quinazolinone derivatives in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Data Analysis

The systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent biological activity.

| Compound ID | R1 (at N-3) | R2 (on Quinazolinone Ring) | R3 (on p-Tolyl Ring) | Anticancer IC₅₀ (µM) [MCF-7] | Antibacterial MIC (µg/mL) [S. aureus] |

| 1 | -H | -H | -H | >100 | 64 |

| 2a | -CH₂CH=CH₂ | -H | -H | 45.2 | 32 |

| 2b | -CH₂Ph | -H | -H | 28.7 | 16 |

| 3a | -NH₂ | -H | -H | 55.8 | 32 |

| 3b | -N=CH-Ph | -H | -H | 15.3 | 8 |

| 4a | -H | 6-Br | -H | 12.5 | 4 |

| 4b | -H | 6-Cl | -H | 18.9 | 8 |

| 5a | -H | -H | 4'-OH | 35.1 | 16 |

Note: The data in this table is illustrative and compiled from various sources for the purpose of demonstrating SAR principles. Actual values may vary depending on the specific study.

From the representative data, several key SAR insights can be drawn:

-

N-3 Substitution: The introduction of substituents at the N-3 position generally enhances both anticancer and antibacterial activity. Aromatic and unsaturated aliphatic groups (compounds 2a , 2b , 3b ) appear to be particularly beneficial.

-

Quinazolinone Ring Substitution: The presence of electron-withdrawing groups, such as halogens, at position 6 of the quinazolinone ring (compounds 4a , 4b ) significantly improves potency. This is a common strategy in quinazolinone-based drug design.

-

p-Tolyl Group Modification: While less explored, modifications to the p-tolyl ring, such as the introduction of a hydroxyl group (compound 5a ), can modulate activity, likely by altering polarity and potential for hydrogen bonding.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and highly promising scaffold for the development of novel therapeutic agents. Their synthetic tractability, coupled with their potent and diverse biological activities, makes them an attractive area for further research. Future efforts should focus on:

-

Expanding the chemical space through novel derivatization strategies, particularly at the p-tolyl group and through the use of bioisosteric replacements.

-

Elucidating detailed mechanisms of action for derivatives showing promise in other therapeutic areas such as anticonvulsant and anti-inflammatory applications.

-

Optimizing pharmacokinetic and pharmacodynamic properties to identify lead compounds with favorable drug-like profiles for in vivo studies.

-

Utilizing computational modeling and machine learning to guide the design of next-generation derivatives with enhanced potency and selectivity.

By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Al-Suwaidan, I. A., Alanazi, M. M., & El-Faham, A. (2021). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 15, 4697–4715. [Link]

- Bouley, R., et al. (2015). A quinazolinone-based antibacterial agent with a unique mechanism of action. Antimicrobial Agents and Chemotherapy, 59(11), 6847-6856.

- Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2021). Synthesis and anti-inflammatory activity of 4(3H)-quinazolinone and its 2-methyl and 2-phenyl-4(3H). World Journal of Pharmacy and Pharmaceutical Sciences, 10(6), 116-126.

-

Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2–phenyl-4(3h)-quinazolinone. International Journal of Biological and Pharmaceutical Sciences Archive, 1(2), 077–084. [Link]

-

Hayour, H., et al. (2014). 2-p-Tolyl-2,3-dihydroquinolin-4(1H)-one. IUCrData, 1(1), x140001. [Link]

-

Abdel Gawad, N. M., Georgey, H. H., & El-Sayed, R. M. (2011). Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives. Molecules, 16(7), 5786-5800. [Link]

- Kumar, A., & Rajput, C. S. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. International Journal of ChemTech Research, 1(4), 1162-1169.

- Maggio, B., et al. (2001). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European journal of medicinal chemistry, 36(9), 737-742.

- Ramesh, D., & Sreenivasulu, B. (2012). Alkylation of 2-substitutedquinazolin-4(3H)-one with DMF-DMA. Der Pharma Chemica, 4(5), 1917-1922.

-

Ajani, O. O., et al. (2023). Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. Frontiers in Chemistry, 11, 1245893. [Link]

-

Kamal, A., et al. (2017). Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10048-10069. [Link]

-

Oniga, O., et al. (2020). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 25(18), 4233. [Link]

-

Khodarahmi, G. A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(2), 563-571. [Link]

-

Reddy, T. R., & Reddy, A. R. (2021). In-vitro Antimicrobial Activity of Novel Quinazoline Derivatives: One-Pot Synthesis and Characterization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 465-470. [Link]

-

Ghorab, M. M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Popa, C. V., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(15), 5786. [Link]

-

Vaskevych, A. I., et al. (2018). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 23(11), 2826. [Link]

- El-Hashash, M. A., et al. (2021). In vitro antimicrobial activities of the synthesized quinazolin-4(3H)

-

Ajani, O. O., et al. (2016). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate. [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

-

Abdelkhalek, A., & Eltamany, E. H. (2020). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Organic Communications, 13(1), 1-20. [Link]

-

Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

MDPI. (2023). 9-Oxo-2-(p-tolyl)-4,9-dihydropyrazolo[5,1-b]quinazoline-3a(3H)-carboxylic Acid. Retrieved from [Link]

- Alagarsamy, V., et al. (2007). Synthesis and anti-inflammatory activity of 2,3-diaryl-4(3H)-quinazolinones. Indian Journal of Pharmaceutical Sciences, 69(1), 95.

- Jatav, V., Mishra, P., & Kashaw, S. (2008). CNS depressant and anticonvulsant activities of some novel 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones. European Journal of Medicinal Chemistry, 43(9), 1945-1954.

- Osarumwense, P. O., Edema, M. O., & Usifoh, C. O. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). International Journal of Pharmaceutical Research, 12(4).

- Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 11(1), 1-14.

- Sharma, S., et al. (2014). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. ISRN Organic Chemistry, 2014, 1-8.

-

Khan, I., et al. (2019). Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles. Molecules, 24(19), 3619. [Link]

Sources

- 1. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acgpubs.org [acgpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

The Medicinal Chemistry of 2-(4-Methylphenyl)quinazolin-4(3H)-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its many derivatives, 2-(4-methylphenyl)quinazolin-4(3H)-one serves as a pivotal structural motif for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of its synthesis, diverse biological activities, and underlying mechanisms of action, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

This compound, also known as 2-(p-tolyl)quinazolin-4(3H)-one, is a solid organic compound.[1][2] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O | [1] |

| Molecular Weight | 236.27 g/mol | [1] |

| IUPAC Name | 2-(4-methylphenyl)-3H-quinazolin-4-one | [1] |

| CAS Number | 18818-41-2 | [1] |

| SMILES | CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 | [1] |

Synthesis of the Quinazolinone Core

The synthesis of the this compound core can be achieved through several established synthetic routes. A common and effective method involves the condensation of anthranilic acid or its derivatives with an appropriate acylating agent, followed by cyclization.

General Synthetic Protocol: From Anthranilamide and p-Toluoyl Chloride

A prevalent method for synthesizing 2-substituted quinazolin-4(3H)-ones involves the reaction of anthranilamide with an aroyl chloride. This two-step process provides a versatile route to a wide array of derivatives.

Step-by-step Methodology:

-

Acylation of Anthranilamide: In a reaction vessel, dissolve anthranilamide in a suitable solvent such as pyridine or dioxane. Cool the solution in an ice bath.

-

Slowly add p-toluoyl chloride dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into cold water to precipitate the intermediate, N-(2-carbamoylphenyl)-4-methylbenzamide.

-

Filter the precipitate, wash with cold water, and dry.

-

Cyclization: Reflux the dried intermediate in an aqueous solution of sodium hydroxide (e.g., 4% NaOH) for a period of 1-2 hours.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to a pH of approximately 6-7.

-

The product, this compound, will precipitate out of the solution.

-

Filter the solid, wash thoroughly with water to remove any remaining acid, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain the purified compound.

Caption: General synthetic pathway for this compound.

A Privileged Scaffold in Medicinal Chemistry: Biological Activities and Mechanisms of Action

The 4(3H)-quinazolinone scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to a variety of biological targets, leading to a wide range of pharmacological activities.[3] Derivatives of this compound have been extensively investigated for their therapeutic potential in several key areas.[4][5][6][7]

Anticancer Activity

Quinazolinone-based molecules have emerged as a promising class of chemotherapeutic agents, demonstrating significant efficacy against various types of tumors.[4][8][9] The anticancer effects of derivatives of this compound are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival.[4]

Mechanism of Action: Tyrosine Kinase Inhibition

A significant body of research has focused on the role of these compounds as inhibitors of multiple tyrosine protein kinases, such as CDK2, HER2, EGFR, and VEGFR2.[4] These enzymes are crucial regulators of cellular growth, division, and proliferation, and their overactivity is a hallmark of many cancers.[4]

-

EGFR and HER2 Inhibition: Certain derivatives have shown potent inhibitory activity against EGFR and HER2, comparable to the established drug lapatinib.[4][10] Molecular docking studies suggest that these compounds can act as ATP-competitive or non-competitive inhibitors, binding to the active site of the kinase and preventing its function.[4][10]

-

CDK2 Inhibition: Strong inhibitory activity against cyclin-dependent kinase 2 (CDK2) has also been observed, with some derivatives exhibiting potency similar to the inhibitor imatinib.[4]

The cytotoxic effects of these compounds have been demonstrated in various cancer cell lines, including human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780).[4][11]

Caption: Inhibition of multiple tyrosine kinases by quinazolinone derivatives.

Anticonvulsant Activity

The quinazoline nucleus is a well-established pharmacophore for anticonvulsant activity, with structural similarities to the sedative-hypnotic drug methaqualone.[12] Numerous derivatives of this compound have been synthesized and evaluated for their potential in treating seizures.[13][14][15][16]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism underlying the anticonvulsant effects of many quinazolinone derivatives is believed to be their interaction with the GABA-A receptor.[17] They act as positive allosteric modulators, enhancing the inhibitory effects of the neurotransmitter GABA.[17] This leads to a decrease in neuronal excitability and a reduction in seizure susceptibility.[17]

Anti-inflammatory and Analgesic Activities

Derivatives of this compound have also demonstrated significant anti-inflammatory and analgesic properties.[5][18]

Mechanism of Action: COX Inhibition

The anti-inflammatory effects are often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By blocking COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are mediators of pain and inflammation.

Antimicrobial and Antiviral Potential

The versatility of the quinazolinone scaffold extends to its activity against microbial pathogens.[19]

-

Antibacterial and Antifungal Activity: Various derivatives have shown promising activity against a range of bacteria and fungi.[19]

-

Antiviral Activity: More recently, quinazolin-4-one-based compounds have been identified as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[20] This discovery opens up new avenues for the development of antiviral drugs targeting this important viral protein.[20]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on the quinazolinone ring system.

-

Position 2: The 4-methylphenyl group at this position is a common feature in many active compounds. Modifications to this aryl ring can modulate potency and selectivity.

-

Position 3: Substitution at the 3-position is a key strategy for diversifying the biological activity profile. The introduction of different functional groups can lead to enhanced anticonvulsant, anticancer, or anti-inflammatory effects.

-

Quinazoline Ring Substitution: Halogenation or the introduction of other electron-withdrawing or electron-donating groups on the fused benzene ring can also impact the pharmacological properties of the molecule.

Conclusion

This compound represents a highly versatile and privileged scaffold in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a subject of continuous interest in the quest for novel therapeutic agents. The ongoing exploration of its potential as an anticancer, anticonvulsant, anti-inflammatory, and antimicrobial agent, coupled with a deepening understanding of its mechanisms of action, ensures that this remarkable heterocyclic system will remain a focal point of drug discovery and development for the foreseeable future.

References

-

Al-Suhaimi, E. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18863. [Link]

-

Gbadamosi, O., & Adebayo, J. O. (2020). Synthesis And Anagesic activities of Quinazolin-4(3H)-One, 2-Methyl-4(3H)-Quinazolinone and 2–Phenyl-4(3H). Journal of Pharmaceutical Research International, 32(19), 56-66. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135452109, this compound. Retrieved from [Link]

-

Wang, D., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(5), 1083. [Link]

-

Chen, Y., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). Acta Pharmaceutica Sinica B, 13(5), 2051-2063. [Link]

-

Taylor & Francis. (n.d.). Quinazolinone – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Methaqualone. Retrieved from [Link]

-

Abdel-Aziz, A. A.-M., et al. (2018). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 23(10), 2647. [Link]

- Kumar, A., et al. (2010). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. European Journal of Medicinal Chemistry, 45(11), 5474-5479.

-

Zhang, H., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 11(1), 63. [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. Retrieved from [Link]

-

Li, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5109. [Link]

-

ResearchGate. (n.d.). Solvent free synthesis of some quinazolin-4(3H)-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Retrieved from [Link]

-

Alafeefy, A. M. (2011). Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. Journal of Saudi Chemical Society, 15(4), 337-343. [Link]

-

ResearchGate. (n.d.). Quinazoline derivatives: Synthesis and bioactivities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

-

Ioniță, E.-I., et al. (2023). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. Molecules, 28(13), 5092. [Link]

-

YMER. (2022). A Review on Chemistry and Biological Significance of Quinazolines and Quinazolinones. YMER, 21(4). [Link]

- International Journal of Medical and Pharmaceutical Research. (2022). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research, 2(1), 1-14.

-

Semantic Scholar. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Retrieved from [Link]

-

Kumar, A., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. International Journal of Molecular Sciences, 24(13), 11044. [Link]

-

Oriental Journal of Chemistry. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry, 40(2), 369-373. [Link]

-

Al-Ghorbani, M., et al. (2022). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 27(19), 6520. [Link]

-

Al-Ostath, R. A., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. ChemistrySelect, 4(13), 3843-3847. [Link]

Sources

- 1. This compound | C15H12N2O | CID 135452109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijmpr.in [ijmpr.in]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. Buy 4(3H)-Quinazolinone, 2-methoxy-3-(4-methylphenyl)- | 723744-08-9 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methaqualone - Wikipedia [en.wikipedia.org]

- 18. jddtonline.info [jddtonline.info]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 2-(4-Methylphenyl)quinazolin-4(3H)-one

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic aromatic structure, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This versatility has established the quinazolinone scaffold as a "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. This guide focuses on a specific derivative, 2-(4-Methylphenyl)quinazolin-4(3H)-one, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its pharmacological potential, grounded in the broader context of its chemical class.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂N₂O | PubChem |

| Molecular Weight | 236.27 g/mol | PubChem |

| IUPAC Name | 2-(4-methylphenyl)-3H-quinazolin-4-one | PubChem |

| CAS Number | 18818-41-2 | PubChem |

| Predicted LogP | 2.7 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

Table 1: Physicochemical properties of this compound.[3]

Synthesis of this compound

The synthesis of 2-aryl-quinazolin-4(3H)-ones is a well-established process in organic chemistry. A common and efficient method involves the condensation of anthranilamide with an appropriate aromatic aldehyde, in this case, p-tolualdehyde.

General Synthetic Pathway: